molecular formula C10H12N2O5 B2691518 5-acetoacetyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 51291-11-3

5-acetoacetyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2691518
CAS RN: 51291-11-3
M. Wt: 240.215
InChI Key: MTKDDADAOHSKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetoacetyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (5-AADMP) is a small molecule that is commonly used in scientific research. It has been studied in various fields, including biochemistry, physiology, and pharmacology. 5-AADMP is a derivative of acetoacetic acid and is a member of the pyrimidine family. It is a colorless, crystalline solid with a melting point of 135-137°C and a boiling point of 180-182°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Pyrimidine derivatives are recognized for their synthesis versatility and biological activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating antimicrobial activities. This study highlights the potential of pyrimidine compounds in developing antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).

Chemical Characterisation and Heterocyclic Synthesis

Research by Mabkhot, Al-Majid, and Alamary (2011) involved the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives. This work is crucial for understanding the chemical behavior of pyrimidine-based compounds and their potential applications in creating novel materials and drugs (Y. Mabkhot, A. Al-Majid, A. S. Alamary, 2011).

Acetylation and Ring-Opening Reactions

The chemistry of pyrimidinones, including acetylation and ring-opening reactions, was studied by Sodum, Klein, and Otter (1986), offering insights into the reactivity and functionalization of pyrimidine cores. These findings are foundational for developing synthetic strategies for related compounds (R. Sodum, R. Klein, B. Otter, 1986).

Biological Evaluation and Anticancer Potential

Aggarwal et al. (2014) synthesized 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles and evaluated their in vitro antibacterial activity and cytotoxicity against human cancer cell lines. This study underscores the potential of pyrimidine derivatives in cancer research and the development of new therapeutic agents (R. Aggarwal, Anshul Bansal, I. Rozas, et al., 2014).

properties

IUPAC Name

1,3-dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-5(13)4-6(14)7-8(15)11(2)10(17)12(3)9(7)16/h7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKDDADAOHSKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Dimethyl-5-(3-oxobutanoyl)-1,3-diazinane-2,4,6-trione

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